Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% involves the preparation of a series of Cy5 derivatives that possess different 5,5’-substituents . These derivatives are incorporated into a set of DNA sequences . The parent dyes are functionalized with a monomethoxytrityl protective group, permitting rapid phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides .Molecular Structure Analysis

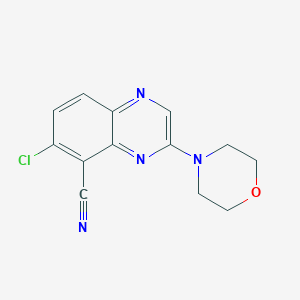

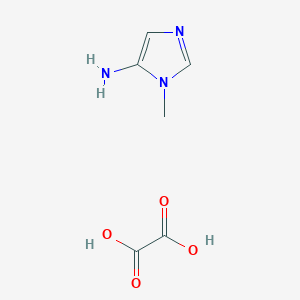

The molecular structure of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is represented by the chemical formula C45H62N4O10S2 .Chemical Reactions Analysis

Cy5.5NS succinimidyl ester selectively reacts with aliphatic amines . This non-sulfonated cyanine is not water soluble, and is mainly used for labeling oligos, peptides, and other small molecules .Wissenschaftliche Forschungsanwendungen

Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is used in a variety of scientific research applications. It is commonly used as a fluorescent label for proteins and other biomolecules in order to study their structure and function. It is also used in immunoassays and other types of biochemical assays. Additionally, Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is used to label cells and tissues for imaging and detection.

Wirkmechanismus

Target of Action

The primary targets of Cy5 N-succinimidyl ester DIPEA Salt are the amino groups in peptides, proteins, and oligonucleotides . The compound is used as a reactive dye for labeling these targets .

Mode of Action

The compound interacts with its targets by binding to the amino groups present in peptides, proteins, and oligonucleotides . This binding process requires a small amount of organic co-solvent, such as DMF or DMSO .

Result of Action

The primary result of the compound’s action is the successful labeling of target molecules, which can then be detected due to the compound’s fluorescence properties . The compound has an excitation wavelength of 649 nm and an emission wavelength of 670 nm .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture . Therefore, it should be stored in a dark, moisture-free environment . Furthermore, the presence of certain substances, such as azide or thiomersal, can interfere with protein labeling .

Vorteile Und Einschränkungen Für Laborexperimente

Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% has several advantages for lab experiments. The dye is highly water-soluble and is stable in both aqueous and organic solvents. It is also photostable, which makes it ideal for long-term experiments. Additionally, the dye has a high quantum yield, which makes it ideal for sensitive detection. The main limitation of the dye is that it is not compatible with some solvents, such as dimethyl sulfoxide.

Zukünftige Richtungen

The use of Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is expected to continue to expand in the future. It is likely to be used in a variety of new applications, such as imaging of cells and tissues, in vivo imaging, and drug delivery. Additionally, the dye can be used in combination with other fluorescent dyes to create more sensitive and specific assays. The dye can also be used to label proteins for structural and functional studies. Finally, the dye could be used in combination with other technologies, such as mass spectrometry, to gain more insight into the structure and function of biomolecules.

Synthesemethoden

Cy5 N-succinimidyl ester DIPEA Salt (1:1), 95% is synthesized by condensation of N-hydroxysuccinimide (NHS) and 1,5-diphenyl-1,4-pentadiene-3-one (DIPEA). The reaction is carried out in aqueous buffer to form a 1:1 salt of the dye. The reaction is typically performed at room temperature for 1-2 hours, followed by purification with a reverse-phase HPLC.

Eigenschaften

IUPAC Name |

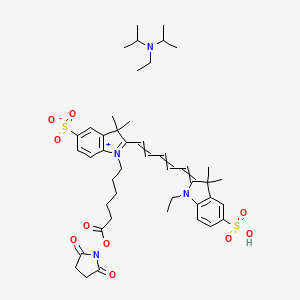

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAMARUTRNBVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N4O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)

![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)